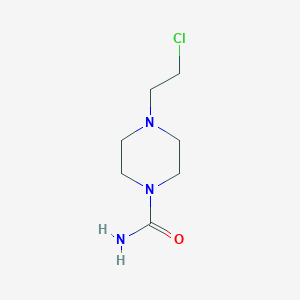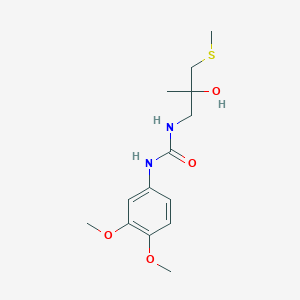![molecular formula C24H19N3O5 B2882000 N~3~-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide CAS No. 1251612-09-5](/img/structure/B2882000.png)
N~3~-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C24H19N3O5 and its molecular weight is 429.432. The purity is usually 95%.
BenchChem offers high-quality N~3~-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~3~-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibition of Mitochondria in Tumor Cells
One of the amuvatinib derivatives, N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide, termed compound 6, was found to be efficacious in tumor cells experiencing glucose starvation . In line with the known dependence of glucose-starved cells on the mitochondria, compound 6 inhibits mitochondrial membrane potential . This suggests that the compound could be used in cancer treatments, specifically for tumors that are glucose-starved .
Antineoplastic Activity
The compound has shown potential antitumor activity for the treatment of glucose-starved tumors . This is particularly interesting because glucose levels inside solid tumors are low as compared with normal surrounding tissue, forcing tumor cells to reprogram their metabolism to adapt to such low glucose conditions . Unlike normal tissue, tumor cells experience glucose starvation, making the targeting of pathways supporting survival during glucose starvation an interesting therapeutic strategy in oncology .
Selective Toxicity Towards Glucose-Starved Tumor Cells
The compound has been found to exhibit selective toxicity towards glucose-starved tumor cells . This means that it could potentially be used to target and kill cancer cells without harming healthy cells, which is a significant advantage in cancer treatment .
Inhibition of Mitochondrial Membrane Potential
The compound has been found to inhibit mitochondrial membrane potential . This is significant because the mitochondria play a crucial role in energy production within cells, and their dysfunction can lead to cell death . Therefore, this compound could potentially be used to induce cell death in cancer cells by disrupting their energy production .
Potential Use in Cancer Pharmacotherapy
The compound has been identified as having potential use in cancer pharmacotherapy . This is due to its ability to selectively kill cells exposed to glucose starvation, which is a common condition in solid tumors .
Synthesis of Amide Chalcone
The compound has been synthesized as an amide chalcone . Chalcones are a class of polyphenolic compounds belonging to the flavonoid family which possess a wide range of pharmacological activities, including anti-cancer, anti-infective, anti-diabetic, and anti-oxidant activities . Therefore, this compound could potentially be used in the development of new drugs with these pharmacological properties .
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5/c28-21-17-7-4-10-25-22(17)27(13-15-5-2-1-3-6-15)24(30)20(21)23(29)26-12-16-8-9-18-19(11-16)32-14-31-18/h1-11,28H,12-14H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUVRNXLWCQCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C4=C(N=CC=C4)N(C3=O)CC5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-benzyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2881919.png)
![methyl 2-{4-[(prop-2-yn-1-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate](/img/structure/B2881922.png)
![N-(2-furylmethyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2881924.png)
![N-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine](/img/structure/B2881925.png)
![7-Chloro-3-[(2-chloro-3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2881927.png)

![2-(allylsulfanyl)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2881932.png)
![N-(1-cyanocyclopentyl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2881933.png)


![6-Cyclopropyl-3-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2881938.png)
